molecular formula C19H18N4O2 B2502316 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034378-19-1

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2502316
CAS No.: 2034378-19-1
M. Wt: 334.379
InChI Key: TZBNVVGMESTVPS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-c]pyridine ring and an indole ring. These types of structures are often found in biologically active compounds, including drugs and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[2,3-c]pyridine and indole rings, and the attachment of the various functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrrolo[2,3-c]pyridine ring and an indole ring. These types of structures are common in many biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis in Cancer Imaging

N-(2-(1-Methyl-7-Oxo-1H-Pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-Indole-3-Carboxamide has been utilized in the synthesis of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This application is significant in cancer research and diagnosis, offering potential improvements in the detection and analysis of cancerous cells and tumors (Wang et al., 2005).

Development of Heterocyclic Compounds

This compound is instrumental in the development of heterocyclic compounds like pyrroles, pyridines, pyrollidins, and indoles. These compounds are essential in pharmaceuticals and agrochemicals due to their high biological activities. They have applications ranging from herbicides, insecticides, and pharmaceutical intermediates to materials in electroconductive polymers (Higasio & Shoji, 2001, 2004).

Reactivity Analysis and Anticancer Activity

The chemical characteristics of this compound have been studied using electronic structure approaches. These studies include conformational analysis, UV absorption in various solvents, and wavefunction dependent properties. Docking studies due to its anticancer activity and Molecular Dynamics (MD) simulations have been conducted to explore its potential as an antitumor agent (Al-Otaibi et al., 2022).

In Organic Synthesis

The compound is significant in organic synthesis, specifically in the synthesis of thio- and furan-fused heterocycles. These derivatives have applications in creating novel classes of compounds with potential pharmaceutical applications (Ergun et al., 2014).

Cellular Permeability Studies

This compound has been used in studies investigating the cellular permeability of DNA-binding pyrrole-imidazole polyamides, a group of chemicals that bind specifically to DNA sequences. Such research is crucial in understanding the intracellular interactions and potential therapeutic applications of these compounds (Liu & Kodadek, 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce side effects .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-20-18(24)15-12-21-16-5-3-2-4-14(15)16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBNVVGMESTVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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